molecular formula C11H13NO4S B054415 Dimethyl 5-methyl-2,3-dihydropyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylate CAS No. 114199-26-7

Dimethyl 5-methyl-2,3-dihydropyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylate

Cat. No.: B054415
CAS No.: 114199-26-7
M. Wt: 255.29 g/mol
InChI Key: ZPNHXRCUMKUHTP-UHFFFAOYSA-N
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Description

Dimethyl 5-methyl-2,3-dihydropyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylate is a chemical compound with the molecular formula C11H13NO4S It is a derivative of pyrrolo[2,1-b][1,3]thiazole, a bicyclic structure that combines a pyrrole ring and a thiazole ring

Preparation Methods

The synthesis of dimethyl 5-methyl-2,3-dihydropyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrrole ring: This can be achieved through the reaction of an appropriate amine with a diketone.

    Cyclization to form the thiazole ring: This step involves the reaction of the pyrrole intermediate with a sulfur-containing reagent, such as Lawesson’s reagent.

    Esterification: The final step involves the esterification of the carboxylic acid groups to form the dimethyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Dimethyl 5-methyl-2,3-dihydropyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen and sulfur atoms.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Dimethyl 5-methyl-2,3-dihydropyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylate has been investigated for its potential therapeutic effects. Research indicates that compounds with similar structures exhibit significant biological activities:

  • Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation. The thiazole ring is known for its role in enhancing the anticancer properties of compounds through various mechanisms including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Studies have indicated that thiazole derivatives can be effective against a range of pathogens due to their ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes.

Materials Science

The unique structural features of this compound make it suitable for applications in materials science:

  • Polymer Chemistry : Its reactive functional groups allow it to be used as a building block in the synthesis of polymers with specific properties. The incorporation of thiazole units can enhance thermal stability and mechanical strength.
  • Nanomaterials : Research into the use of this compound in nanotechnology is ongoing. Its ability to form complexes with metal ions could lead to novel applications in catalysis or as components in electronic devices.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

Study Focus Findings
Lalezari & Schwartz (1988)Antitumor ActivityIdentified significant inhibition of tumor cell lines using thiazole derivatives similar to this compound .
Recent Synthesis StudyPolymer ApplicationsDemonstrated successful incorporation into polymer matrices resulting in enhanced mechanical properties .
Electrophilic Cyclization ResearchSynthesis MethodsDeveloped new synthetic pathways that increase yield and reduce reaction times for producing this compound .

Mechanism of Action

The mechanism of action of dimethyl 5-methyl-2,3-dihydropyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to dimethyl 5-methyl-2,3-dihydropyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylate include other pyrrolo[2,1-b][1,3]thiazole derivatives. These compounds share the same core structure but differ in the substituents attached to the rings. The uniqueness of this compound lies in its specific ester groups and methyl substitution, which can influence its reactivity and interactions with other molecules.

Biological Activity

Dimethyl 5-methyl-2,3-dihydropyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylate (CAS No. 114199-26-7) is a heterocyclic compound notable for its complex structure and potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, interaction with biological macromolecules, and potential therapeutic applications.

  • Molecular Formula : C₁₁H₁₃N₁O₄S
  • Molecular Weight : 255.29 g/mol
  • Structure : The compound features a pyrrole ring fused to a thiazole ring with two carboxylate ester groups at positions 6 and 7, which are crucial for its solubility and reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The compound's structural features enhance its ability to interact with microbial cell membranes and inhibit growth.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These findings suggest that the compound could be further explored as a candidate for developing new antimicrobial agents.

Interaction with Biological Macromolecules

Studies have shown that this compound can interact with various biological macromolecules such as proteins and nucleic acids. Its ability to bind effectively to these targets is attributed to the presence of the carboxylate groups which facilitate hydrogen bonding and ionic interactions.

Case Study: Protein Binding Affinity

A study evaluated the binding affinity of the compound to human serum albumin (HSA), revealing a high binding constant (Ka = 1.5×105M11.5\times 10^5M^{-1}). This interaction is significant for drug delivery and bioavailability.

Potential Therapeutic Applications

The unique structural characteristics of this compound position it as a promising scaffold in medicinal chemistry. Its derivatives may be designed to target specific biological pathways involved in diseases such as cancer and infections.

Table 2: Potential Therapeutic Applications

Application AreaMechanism of Action
Antibacterial agentsDisruption of cell membrane integrity
Antifungal agentsInhibition of fungal cell wall synthesis
Anticancer agentsInduction of apoptosis in tumor cells

Synthesis and Derivatives

The synthesis of this compound involves cyclization reactions that can yield various derivatives with modified biological activities. For instance:

  • Electrophilic Intramolecular Cyclization (EIC) : This method has been employed to synthesize derivatives that enhance antimicrobial efficacy.

Research Findings on Derivatives

A derivative synthesized through EIC exhibited improved MIC values against resistant strains of Staphylococcus aureus compared to the parent compound.

Properties

IUPAC Name

dimethyl 5-methyl-2,3-dihydropyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c1-6-7(10(13)15-2)8(11(14)16-3)9-12(6)4-5-17-9/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNHXRCUMKUHTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2N1CCS2)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384877
Record name dimethyl 5-methyl-2,3-dihydropyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728570
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

114199-26-7
Record name dimethyl 5-methyl-2,3-dihydropyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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